molecular formula C31H43NO9S B611566 Unii-3SU2W2hmg8 CAS No. 676541-58-5

Unii-3SU2W2hmg8

Cat. No.: B611566
CAS No.: 676541-58-5
M. Wt: 605.743
InChI Key: GRINEMOQBRCRRY-OVGHKGCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-3SU2W2HMGB is a unique identifier assigned by the Global Substance Registration System (GSRS), a regulatory-standardized database managed by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This system ensures unambiguous identification of substances relevant to medicine and translational research.

Properties

CAS No.

676541-58-5

Molecular Formula

C31H43NO9S

Molecular Weight

605.743

IUPAC Name

(1'S,2S,3'R,5'S,7'R,10'R,12'R,14'R,15'S,18'R,19'R,22'S,23'R)-10',22'-dihydroxy-14'-(hydroxymethyl)-7',18'-dimethyl-19'-(5-oxo-2H-furan-3-yl)spiro[1,3-thiazolidine-2,9'-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane]-4-one

InChI

InChI=1S/C31H43NO9S/c1-16-11-30(32-24(34)14-42-30)31(37)26(39-16)40-22-10-18-3-4-21-20(28(18,15-33)12-23(22)41-31)5-7-27(2)19(6-8-29(21,27)36)17-9-25(35)38-13-17/h9,16,18-23,26,33,36-37H,3-8,10-15H2,1-2H3,(H,32,34)/t16-,18+,19-,20+,21-,22-,23-,26+,27-,28-,29+,30+,31-/m1/s1

InChI Key

GRINEMOQBRCRRY-OVGHKGCDSA-N

SMILES

CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)CO)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)NC(=O)CS2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UNBS-1450, UNBS 1450, UNBS1450, UBS-1450, UBS1450, UBS 1450

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights methodologies and datasets for analyzing compounds with structural and functional similarities. Although direct data on UNII-3SU2W2HMGB is absent, we infer comparison strategies based on analogous studies:

Triterpene Analogues of Ursolic Acid ()

evaluates ursolic acid (UA) derivatives (e.g., 10a, 3b-10b) for bioactivity using QSAR models and pIC₅₀ values. A comparison framework would involve:

  • Computational descriptors : LogP, polar surface area, and hydrogen-bonding capacity to predict bioavailability.
  • Biological activity : pIC₅₀ data to rank potency against targets like insulin-like growth factor receptors.

If UNII-3SU2W2HMGB shares a triterpene scaffold, these metrics would highlight its pharmacodynamic advantages or limitations relative to UA analogues.

Data-Driven Comparative Analysis

Table 1: Key Analytical Parameters for Comparison

Parameter Bis-Substituted Amino Compounds () Ursolic Acid Analogues () Hypothetical UNII-3SU2W2HMGB Profile
Molecular Weight 500–600 Da (ESI-MS) ~456 Da (HRMS) [Requires GSRS verification]
1H NMR Range (ppm) 6.5–8.5 (aromatic protons) 0.7–2.2 (methyl groups) Dependent on functional groups
Bioactivity (pIC₅₀) N/A 4.5–6.2 (QSAR models) [Requires experimental validation]
Elemental Analysis C: 60–65%, H: 4–5%, N: 5–7% C: ~75%, H: ~10% [GSRS data needed]

Table 2: Pharmacological Relevance

Compound Type Key Applications (–2) UNII-3SU2W2HMGB Potential Use
Bis-substituted amines Catalysis, material science Likely drug development (GSRS scope)
Triterpenes Antidiabetic, anti-inflammatory agents Metabolic or inflammatory disorders

Limitations and Recommendations

  • Data Gaps : The provided evidence lacks direct references to UNII-3SU2W2HMGB. Cross-referencing GSRS (link) is essential for structural and regulatory details .
  • Comparative Studies : Future work should integrate 3D conformational modeling (as in ) to assess steric and electronic differences between UNII-3SU2W2HMGB and analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-3SU2W2hmg8
Reactant of Route 2
Unii-3SU2W2hmg8

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